5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831097
InChI: InChI=1S/C15H11Cl2N3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20)
SMILES:
Molecular Formula: C15H11Cl2N3O2
Molecular Weight: 336.2 g/mol

5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15831097

Molecular Formula: C15H11Cl2N3O2

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C15H11Cl2N3O2
Molecular Weight 336.2 g/mol
IUPAC Name 5-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C15H11Cl2N3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20)
Standard InChI Key TUDXTQPXQRSCBW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Structural Features

The compound’s molecular formula is C₁₅H₁₁Cl₂N₃O₂, with a molecular weight of 336.17 g/mol . Its structure includes:

  • A 1,3,4-oxadiazole core (a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom).

  • A 3-chlorophenyl group substituted with a 4-chlorobenzyl ether moiety, creating a bifunctional aromatic system.

  • An amine group at the 2-position of the oxadiazole ring, enabling potential hydrogen bonding interactions.

The SMILES notation NC1=NN=C(C2=CC=C(OCC3=CC=C(Cl)C=C3)C(Cl)=C2)O1 and InChIKey TUDXTQPXQRSCBW-UHFFFAOYSA-N provide precise structural identification .

Key Functional Groups and Reactivity

The compound’s reactivity is influenced by:

  • Electron-withdrawing chlorine atoms on both phenyl rings, which enhance the ring’s electrophilicity.

  • Ether linkage between the chlorobenzyl and chlorophenyl groups, contributing to stability and lipophilicity.

  • Amine group at the oxadiazole’s 2-position, enabling further derivatization (e.g., acylation, coupling reactions) .

Synthesis and Preparation Methods

General Synthetic Strategies

While no direct protocols for this compound are documented, analogous 1,3,4-oxadiazole derivatives are typically synthesized via:

  • Cyclization of semicarbazides or hydrazides with aldehydes or ketones, followed by oxidation .

  • Acylthiosemicarbazide cyclization using oxidizing agents like iodine or 1,3-dibromo-5,5-dimethylhydantoin .

  • Coupling reactions involving isocyanates, acid chlorides, or thiocyanates to functionalize the oxadiazole core .

Example Synthesis Pathway (Inferred from Analogous Compounds)

  • Step 1: Prepare 4-chlorophenylacetic acid or related precursor.

  • Step 2: React with semicarbazide in the presence of a dehydrating agent (e.g., POCl₃ or EDC·HCl) .

  • Step 3: Introduce the 4-chlorobenzyl ether group via nucleophilic substitution or alkylation.

  • Step 4: Purify using column chromatography or crystallization.

Optimized Reaction Conditions

ParameterTypical Values (Analogous Compounds)Source
Oxidizing AgentI₂, KI, LiClO₄, or electrochemical methods
SolventAcetonitrile, DMF, or ethanol
TemperatureRoom temperature to reflux
CatalystsCu(OTf)₂, T3P, or eosin-Y (photocatalytic)
SubstituentEffect on ActivityExample CompoundSource
Electron-withdrawing groups (Cl, Br)Enhances electrophilicity, improving enzyme binding5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
Bulky substituents (tert-butyl, naphthyl)Increases steric hindrance, altering target interactionN-(tert-butyl)-3-(1,2,4-oxadiazol-5-yl)aniline
Electron-donating groups (OCH₃, NH₂)May reduce activity by decreasing electrophilicity5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Mechanistic Insights

Potential mechanisms include:

  • Protein kinase inhibition: Disruption of signaling pathways (e.g., EGFR, PI3K/AKT) .

  • DNA intercalation: Stabilizing topoisomerase-DNA complexes, causing replication errors .

  • Antioxidant effects: Neutralizing reactive oxygen species (ROS) in cancer microenvironments.

Applications in Medicinal Chemistry

Challenges and Limitations

  • Synthetic complexity: Multi-step synthesis and low yields for halogenated derivatives .

  • Toxicity concerns: Chlorine substituents may require optimization to reduce off-target effects.

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesKey ActivitySource
5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amineBromine and fluorine substituentsAnticancer (hypothetical)
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amineSimplified aromatic system (no ether linkage)Antimicrobial, anticancer
5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amineDichlorobenzyl groupEnhanced lipophilicity, higher potency

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